REACTION_CXSMILES
|
C(NC(C)C)(C)C.[Li]CCCC.CCCCCC.[Br:19][C:20]1[CH:21]=[CH:22][C:23]([F:26])=[N:24][CH:25]=1.[CH:27](OCC)=[O:28]>C1COCC1>[Br:19][C:20]1[CH:25]=[N:24][C:23]([F:26])=[C:22]([CH:21]=1)[CH:27]=[O:28]
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Name
|
|
Quantity
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17 mL
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Type
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reactant
|
Smiles
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C(C)(C)NC(C)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
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Smiles
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[Li]CCCC
|
Name
|
|
Quantity
|
68 mL
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Type
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reactant
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Smiles
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CCCCCC
|
Name
|
|
Quantity
|
200 mL
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Type
|
solvent
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Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
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BrC=1C=CC(=NC1)F
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
15.6 g
|
Type
|
reactant
|
Smiles
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C(=O)OCC
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Control Type
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UNSPECIFIED
|
Setpoint
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-65 °C
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Type
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CUSTOM
|
Details
|
The resulting mixture was stirred at −65° C. for 90 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
After the addition
|
Type
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STIRRING
|
Details
|
After stirred for 10 minutes
|
Duration
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10 min
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was quenched with a solution of 10% citric acid in THF (100 mL) at −65° C
|
Type
|
TEMPERATURE
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Details
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The resulting mixture was warmed up to room temperature
|
Type
|
ADDITION
|
Details
|
poured into water (100 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (200 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with saturated aqueous NaCl (100 mL×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield compound D-1-2 (25 g, 85%) as a yellow solid
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |